(S)-4-Amino-1,1,1-trifluorobutan-2-ol
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Overview
Description
(S)-4-Amino-1,1,1-trifluorobutan-2-ol is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. The presence of trifluoromethyl and amino groups in its structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-1,1,1-trifluorobutan-2-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as (S)-2,3-epoxybutane.
Nucleophilic Substitution: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) under basic conditions.
Amination: The amino group is then introduced through an amination reaction, often using ammonia or an amine source under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing chiral catalysts to enhance the yield and enantiomeric purity of the product.
Continuous Flow Reactors: Employing continuous flow reactors to optimize reaction conditions and scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
(S)-4-Amino-1,1,1-trifluorobutan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-Amino-1,1,1-trifluorobutan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to neurotransmission, enzyme inhibition, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-4-Amino-1,1,1-trifluorobutan-2-ol: The enantiomer of the compound with different stereochemistry.
4-Amino-1,1,1-trifluorobutan-2-one: A ketone derivative with similar functional groups.
4-Amino-1,1,1-trifluorobutan-2-amine: An amine derivative with similar structural features.
Uniqueness
(S)-4-Amino-1,1,1-trifluorobutan-2-ol is unique due to its specific stereochemistry and the presence of both trifluoromethyl and amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2S)-4-amino-1,1,1-trifluorobutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)3(9)1-2-8/h3,9H,1-2,8H2/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZHVYTYYVVFSE-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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